Gypenoside LI - 94987-10-7

Gypenoside LI

Catalog Number: EVT-506173
CAS Number: 94987-10-7
Molecular Formula: C42H72O14
Molecular Weight: 801.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Gypenoside LI is a natural product found in Gynostemma pentaphyllum with data available.
Overview

Gypenoside LI is a bioactive compound derived from Gynostemma pentaphyllum, a plant known for its medicinal properties. It belongs to a class of compounds called gypenosides, which are triterpenoid saponins. Gypenoside LI has garnered attention for its potential therapeutic effects, particularly in cancer treatment and metabolic disorders.

Source

Gypenoside LI is extracted from Gynostemma pentaphyllum, commonly referred to as jiaogulan. This plant is native to southern China and has been used in traditional medicine for centuries. The extraction process typically involves the use of solvents such as ethanol or methanol, followed by purification techniques like high-performance liquid chromatography (HPLC) to isolate the desired gypenoside compounds .

Classification

Gypenoside LI is classified as a triterpenoid saponin. It shares structural similarities with other gypenosides and ginsenosides, making it part of a larger family of bioactive compounds known for their diverse pharmacological activities. The classification is based on its chemical structure, which includes multiple sugar moieties attached to a triterpene backbone .

Synthesis Analysis

Methods

The synthesis of Gypenoside LI can be achieved through various methods, including extraction from the plant source and microbial transformation. One notable method involves the fermentation of Gynostemma pentaphyllum extracts using specific microorganisms like Lactobacillus plantarum and yeast. This fermentation enhances the yield of Gypenoside LI and other gypenosides by altering their chemical composition during the microbial process .

Technical Details

The extraction typically involves:

  • Solvent Extraction: Using ethanol or methanol to dissolve the gypenosides from dried plant material.
  • Filtration and Concentration: The solution is filtered to remove solid residues and then concentrated under reduced pressure.
  • Purification: Techniques such as HPLC are employed to isolate Gypenoside LI from other compounds present in the extract.

Microbial transformation techniques involve:

  • Fermentation Conditions: Maintaining specific temperature and pH levels during fermentation to optimize yield.
  • Analytical Techniques: Utilizing liquid chromatography-mass spectrometry (LC-MS) to monitor changes in compound concentrations post-fermentation .
Molecular Structure Analysis

Structure

The molecular structure of Gypenoside LI consists of a triterpene aglycone linked to multiple sugar moieties. Its molecular formula is C54H92O23C_{54}H_{92}O_{23}, with a molecular weight of approximately 1108 Da. The structure features a complex arrangement of hydroxyl groups and glycosidic linkages that contribute to its biological activity .

Data

  • Molecular Formula: C54H92O23C_{54}H_{92}O_{23}
  • Molecular Weight: 1108 Da
  • Structural Characteristics: Contains multiple glucose units attached to the aglycone, influencing its solubility and bioactivity.
Chemical Reactions Analysis

Reactions

Gypenoside LI can undergo various chemical reactions that modify its structure, impacting its pharmacological properties. These include hydrolysis reactions where glycosidic bonds are cleaved, leading to the formation of simpler sugars and aglycones.

Technical Details

  • Hydrolysis: Enzymatic or acid-catalyzed hydrolysis can release glucose units from Gypenoside LI, potentially altering its efficacy.
  • Biotransformation: Microbial enzymes can modify the sugar moieties or hydroxyl groups, enhancing or diminishing biological activity.
Mechanism of Action

Process

Gypenoside LI exhibits various mechanisms of action, particularly in cancer cells. It has been shown to inhibit cell proliferation and induce apoptosis through multiple pathways:

  • Cell Cycle Arrest: Gypenoside LI affects key regulatory proteins involved in cell cycle progression, leading to arrest at specific phases.
  • Apoptotic Pathways: It activates caspases and alters Bcl-2 family protein expressions, promoting apoptosis in cancer cells .

Data

Research indicates that concentrations around 20–100 μM are effective in inducing significant cytotoxic effects on renal cell carcinoma cells . Transcriptome analysis further elucidates the pathways affected by Gypenoside LI treatment.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white or off-white powder.
  • Solubility: Soluble in organic solvents like methanol and ethanol but less soluble in water due to its complex glycosidic structure.

Chemical Properties

  • Stability: Sensitive to heat and light; should be stored in cool, dark conditions.
  • Reactivity: Can undergo hydrolysis under acidic conditions, affecting its stability and biological activity.

Relevant Data or Analyses

Analytical techniques such as HPLC and LC-MS are commonly used to assess purity and concentration levels during extraction and formulation processes .

Applications

Scientific Uses

Gypenoside LI has several promising applications in scientific research:

  • Cancer Therapy: Investigated for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.
  • Metabolic Disorders: Potential use in managing conditions like diabetes due to its effects on glucose metabolism .
  • Antioxidant Properties: Exhibits antioxidant activity, contributing to protective effects against oxidative stress-related diseases.
Introduction

Botanical Origin and Natural Sources of Gypenoside LI

Gynostemma pentaphyllum, commonly termed jiaogulan or "southern ginseng," is a perennial climbing vine indigenous to subtropical regions of Asia, including South China, Japan, and Southeast Asia. The plant thrives at elevations of 300–3,200 meters, typically in mountainous forests and thickets. Gyp LI is one of over 174 identified gypenosides concentrated in the leaves and stems, though its abundance varies significantly with geographical origin and cultivation practices [1] [6] [8].

Phytochemical analyses reveal that tetraploid cultivars of G. pentaphyllum yield higher concentrations of Gyp LI compared to diploid variants. Advanced separation techniques, such as offline two-dimensional liquid chromatography coupled with multimode data acquisition, have identified Gyp LI as a trace constituent, constituting <0.8% of total saponins in crude extracts. Regional comparative studies highlight that samples from Guizhou Province (China) exhibit 1.7-fold higher Gyp LI content than those from Japan or Thailand, attributed to soil composition, altitude, and post-harvest processing methods. Notably, Gyp LI is absent in related species like Gynostemma longipes, which produces structurally distinct seco-dammarane saponins [2] [6] [8].

Table 1: Distribution of Gypenoside LI in Gynostemma pentaphyllum Across Key Geographical Regions

RegionPlant Part UsedGyp LI Concentration (mg/g Dry Weight)Primary Co-Occurring Saponins
Guizhou, ChinaLeaves4.2 ± 0.3Gypenoside XLIX, Ginsenoside Rb3
Chiang Mai, ThailandStems2.1 ± 0.2Gypenoside L, Gypenoside LVI
Okinawa, JapanWhole plant1.8 ± 0.1Gypenoside A, Gypenoside XVII
Northern VietnamLeaves3.5 ± 0.4Gypenoside LI, Ginsenoside Rd

Structural Classification and Chemical Characterization of Triterpenoid Saponins

Gyp LI (molecular formula: C~42~H~72~O~14~; molecular weight: 801.01 g/mol) is classified as a dammarane-type triterpenoid saponin, characterized by a tetracyclic 17-carbon scaffold with specific modifications:

  • Aglycone Structure: A protopanaxadiol-derived core featuring hydroxyl groups at C-3 and C-20, and a Δ^24,25^ double bond.
  • Glycosylation Pattern: A disaccharide moiety (glucose-rhamnose) linked at C-3 and a glucose unit at C-20, differentiating it from ginsenosides like Rb1 through rhamnose incorporation [1] [5] [9].

Structural elucidation relies on tandem spectroscopic methods:

  • NMR: ^13^C-NMR signals at δ~C~ 78.9 (C-3), 89.5 (C-20), and 125.6/130.8 (C-24/C-25) confirm olefinic bonds and glycosylation sites.
  • Mass Spectrometry: HR-ESI-MS shows [M+Na]^+^ at m/z 823.4864, with MS/MS fragments at m/z 637.4 (loss of rhamnose) and 475.3 (subsequent glucose cleavage) [5] [8] [9].

Acid hydrolysis of G. pentaphyllum saponins generates novel triterpenoids with seven-membered A-rings (e.g., gyposapogenin H), but Gyp LI remains stable under mild hydrolytic conditions due to its C-20 tertiary glycosidic bond. X-ray crystallography of synthetic analogs further verifies its 20S absolute configuration, crucial for membrane receptor interactions [2] [8].

Table 2: Key Spectral Signatures for Gypenoside LI Characterization

Analytical MethodCharacteristic FeaturesDifferentiation from Analogues
^1^H-NMRδ~H~ 5.32 (t, J=7 Hz, H-24); 4.90 (d, J=7.5 Hz, H-1''')H-24 signal absent in saturated dammaranes
^13^C-NMRδ~C~ 89.5 (C-20); 62.7 (C-6‴ of rhamnose)C-20 shift distinct from ocotillol-type saponins (δ~C~ 83–85)
LC-MS/MS[M+Na]^+^ 823.4864; MS^2^ → 637.4, 475.3Ginsenoside Rb1 lacks m/z 637.4 fragment
IR3420 cm⁻¹ (OH); 1645 cm⁻¹ (C=C); 1075 cm⁻¹ (C-O glycosidic)No carbonyl peaks (vs. ketone-bearing gypenosides)

Pharmacological Significance of Gypenoside LI in Traditional and Modern Medicine

Anticancer Mechanisms

Gyp LI demonstrates dose-dependent antiproliferative effects in multiple cancer models:

  • Renal Cell Carcinoma (RCC): Suppresses 769-P and ACHN cell proliferation (IC~50~ = 38–42 µM) by downregulating cPLA~2~ and CYP1A1, reducing arachidonic acid (AA) levels by 64%. This disrupts AA-mediated MAPK/ERK signaling and induces caspase-3-dependent apoptosis [7].
  • Anaplastic Thyroid Cancer (ATC): Inhibits SRC kinase activation (molecular docking score: −9.2 kcal/mol), suppressing the PI3K/AKT pathway. In xenograft models, 20 mg/kg/day Gyp LI reduced tumor volume by 57% and enhanced sodium-iodide symporter expression, promoting radioiodine uptake [5].
  • Synergistic Therapy: Potentiates 5-fluorouracil cytotoxicity in colorectal cancer by inhibiting glycolysis and STAT3 phosphorylation [1].

Neuroprotective Activities

Gyp LI modulates neuroinflammatory pathways via:

  • Complement System Regulation: In chronic unpredictable mild stress (CUMS) models, 2.5 mg/kg/day Gyp LI downregulated C3aR/STAT3 signaling in microglia, reducing IL-1β and TNF-α production by 40–50%. This attenuated synaptic pruning in the prefrontal cortex and reversed depression-like behaviors in forced-swim and sucrose-preference tests [3].
  • β-Amyloid (Aβ) Clearance: Enhanced Aβ phagocytosis by microglia via SOCS1 upregulation, reducing hippocampal neuron loss in Alzheimer’s models [1].

Metabolic and Cardiovascular Effects

  • Glucose Homeostasis: Gyp LI increased insulin sensitivity in adipocytes by 75% via AMPK-mediated GLUT4 translocation, correlating with HbA1c reductions in clinical trials of G. pentaphyllum extracts [10].
  • Nitric Oxide (NO) Modulation: Balanced endothelial NO synthesis, improving vasodilation and reducing thrombosis in hyperlipidemic rats. Concomitant LDL oxidation decreased by 35% [10] [1].

Table 3: Pharmacological Targets of Gypenoside LI Validated in Experimental Models

Disease AreaMolecular TargetObserved EffectModel System
Renal Cancer↓ cPLA~2~; ↓ CYP1A1AA reduction → Apoptosis induction769-P/ACHN cells; Xenografts
Thyroid Cancer↓ SRC/PI3K/AKTTumor growth inhibition; Iodine uptake elevation8305C/C643 cells
Depression↓ C3aR/STAT3; ↓ Microglial activationSynaptic protection; Behavior normalizationCUMS mice
Diabetes↑ AMPK phosphorylationGLUT4 translocation; Insulin sensitivity ↑3T3-L1 adipocytes
Neurodegeneration↑ SOCS1; ↓ NF-κBAβ clearance ↑; Neuroinflammation ↓BV2 microglia

Concluding Remarks

Gypenoside LI exemplifies the therapeutic potential of triterpenoid saponins, bridging traditional use (G. pentaphyllum in Guizhou folk medicine) and mechanistic drug discovery. Its structural uniqueness—particularly C-20 glycosylation and Δ^24,25^ unsaturation—underlies multitarget activities against oncogenic, neuroinflammatory, and metabolic pathways. Future research should address bioavailability limitations via nanocarrier systems and explore structure-activity relationships of synthetic analogs [5] [8] [9].

Properties

CAS Number

94987-10-7

Product Name

Gypenoside LI

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-2,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C42H72O14

Molecular Weight

801.0 g/mol

InChI

InChI=1S/C42H72O14/c1-20(2)10-9-13-42(8,52)21-11-14-41(7)28(21)22(45)16-27-39(5)17-23(46)35(38(3,4)26(39)12-15-40(27,41)6)56-37-34(32(50)30(48)25(19-44)54-37)55-36-33(51)31(49)29(47)24(18-43)53-36/h10,21-37,43-52H,9,11-19H2,1-8H3/t21-,22+,23+,24+,25+,26-,27+,28-,29+,30+,31-,32-,33+,34+,35-,36-,37-,39-,40+,41+,42+/m0/s1

InChI Key

LTJZMSTVPKBWKB-XUYZQZLKSA-N

SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CC(C(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)O)C)O)C

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CC(C(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)O)C)O)C

Isomeric SMILES

CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(C[C@H]([C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)O)C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.